(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core with a methyl group at the 3rd position and an amine group at the 8th position. The (S) configuration indicates that the compound is the enantiomer with a specific spatial arrangement, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a quinoline derivative followed by selective functionalization. For instance, the reduction of 3-methylquinoline can be achieved using hydrogenation in the presence of a palladium catalyst. Subsequent amination at the 8th position can be carried out using reagents such as ammonia or amines under high-pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and amination reactions are optimized for large-scale production, often using fixed-bed reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the quinoline ring, potentially leading to fully saturated amine derivatives.
Substitution: The amine group at the 8th position can participate in nucleophilic substitution reactions, forming various substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Ammonia (NH₃), primary and secondary amines
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Fully saturated amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include modulation of enzyme activity or receptor binding, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: The enantiomer of the (S) compound, with different spatial arrangement and potentially different biological activity.
3-Methylquinoline: The parent compound without the tetrahydro and amine modifications.
8-Aminoquinoline: A similar compound with an amine group at the 8th position but lacking the methyl group and tetrahydro structure.
Uniqueness
(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its specific (S) configuration, which can result in distinct interactions with biological targets compared to its ® enantiomer. The presence of both the methyl group and the amine group in the tetrahydroquinoline structure also contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(8S)-3-methyl-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C10H14N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h5-6,9H,2-4,11H2,1H3/t9-/m0/s1 |
InChI Key |
HCOWPHZNMIYZAN-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC2=C([C@H](CCC2)N)N=C1 |
Canonical SMILES |
CC1=CC2=C(C(CCC2)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.